Bromochlorophenol Blue sodium salt
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Overview
Description
Bromochlorophenol Blue sodium salt: is a chemical compound commonly used as an acid-base indicator. It is known for its distinct color change from yellow to blue over a pH range of 3.0 to 4.6 . The compound is a conjugated poly aryl dye and is often utilized in various scientific and industrial applications due to its reliable pH sensitivity .
Mechanism of Action
Target of Action
Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is primarily used as a pH indicator and a surfactant . It has been used in colorimetric sensor arrays for detection and identification of sugars .
Mode of Action
As a pH indicator, this compound changes color in response to changes in the hydrogen ion concentration . It exhibits a transition interval from 3.0 to 4.6, changing from yellow to blue . This color change is due to the compound’s interaction with hydrogen ions in the solution, which alters the structure of the dye molecule and results in a different absorption spectrum .
Biochemical Pathways
It is known that the compound can act as a proton donor and can be used to enhance radiation-induced reactions . This suggests that it may interact with biochemical pathways involving proton transfer or radiation exposure.
Pharmacokinetics
Its high solubility in water and ethanol suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds in the system.
Result of Action
The primary result of this compound’s action is a visible color change in response to changes in pH . This makes it useful in various applications, such as pH testing and the detection of sugars . On a molecular level, the compound’s interaction with hydrogen ions leads to structural changes in the dye molecule, altering its absorption spectrum and resulting in a color change .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other compounds in the solution . For example, the compound’s color change is dependent on the hydrogen ion concentration, which is directly related to the pH of the solution . Additionally, the compound’s efficacy as a surfactant and its stability could be affected by factors such as temperature and the presence of other surfactants or solvents in the solution.
Biochemical Analysis
Biochemical Properties
Bromochlorophenol Blue sodium salt plays a significant role in biochemical reactions. It has been used in colorimetric sensor arrays for the detection and identification of sugars
Molecular Mechanism
It is known to exert its effects at the molecular level, primarily through its role as a pH indicator
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bromochlorophenol Blue sodium salt involves several steps:
Synthesis of Bromochlorophenol Red: Chlorophenol red is dissolved in glacial acetic acid, and bromine is added slowly under stirring. The temperature is then increased to 65°C to 75°C and maintained for 4 to 7 hours.
Conversion to Bromochlorophenol Blue: The resulting bromochlorophenol red is dissolved in a sodium hydroxide solution. Activated carbon is added to decolorize the solution, which is then filtered. The solution undergoes reduced pressure distillation until its volume is reduced to one-third.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Bromochlorophenol Blue sodium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color in response to changes in pH.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Acid-Base Reactions: Typically involve aqueous solutions with varying pH levels.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acid-base reactions, the primary product is the color-changed form of the indicator .
Scientific Research Applications
Chemistry:
pH Indicator: Widely used in titrations and other analytical chemistry applications to determine the pH of solutions.
Biology:
Diagnostic Assays: Used in various diagnostic assays to detect the presence of specific ions or molecules based on pH changes.
Medicine:
Clinical Diagnostics: Employed in clinical diagnostics to monitor pH changes in biological samples.
Industry:
Comparison with Similar Compounds
- Bromophenol Blue sodium salt
- Tetrabromophenol Blue sodium salt
- Bromothymol Blue sodium salt
Comparison:
- Bromophenol Blue sodium salt: Similar in function but has a different pH transition range (3.0-4.6 for Bromochlorophenol Blue vs. 3.0-4.6 for Bromophenol Blue) .
- Tetrabromophenol Blue sodium salt: Has a broader pH transition range and different color change properties .
- Bromothymol Blue sodium salt: Used for pH measurements closer to neutral pH (6.0-7.6), making it suitable for different applications .
Uniqueness: Bromochlorophenol Blue sodium salt is unique due to its specific pH transition range and distinct color change, making it particularly useful in applications requiring precise pH measurements in the acidic range .
Properties
CAS No. |
102185-52-4 |
---|---|
Molecular Formula |
C19H9Br2Cl2O5S- |
Molecular Weight |
580.0 g/mol |
IUPAC Name |
2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28/h1-8,24H,(H,26,27,28)/p-1/b17-10- |
InChI Key |
KGDDIJKLMLNSCH-YVLHZVERSA-M |
SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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